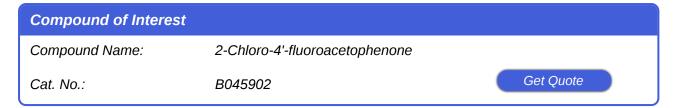


# An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **2-Chloro-4'-fluoroacetophenone**. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

# **Chemical and Physical Properties**

**2-Chloro-4'-fluoroacetophenone** is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its chemical structure, featuring a reactive  $\alpha$ -chloro ketone and a fluorinated phenyl ring, makes it a valuable building block for introducing these moieties into larger molecules.[1]

#### **General Information**



Property	Value	Source
Chemical Name	2-Chloro-1-(4- fluorophenyl)ethanone	[3][4][5][6][7]
Common Synonyms	ω-Chloro-4- fluoroacetophenone, 4- Fluorophenacyl chloride, p- Fluorophenacyl chloride	[4][5][6]
CAS Number	456-04-2	[4][5][6][7][8]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> CIFO	[4][5][6]
Molecular Weight	172.58 g/mol	[3][4]
Appearance	Light yellow to yellow-beige flakes, platelets, or crystalline powder	[4][6]

**Physical Properties** 

Property	Value	Source
Melting Point	47-50 °C (lit.)	[4]
Boiling Point	247 °C	[4]
Flash Point	>110 °C (>230 °F)	[4]
Density	1.275 g/cm³ (estimate)	[4]
Water Solubility	Insoluble	[4]
Vapor Pressure	1.9 Pa at 27.1 °C	[4]

# **Spectral Data**

Spectroscopic analysis is crucial for the identification and characterization of **2-Chloro-4'-fluoroacetophenone**.

# **NMR Spectroscopy**



- ¹H NMR: Data available from various sources, typically showing signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and chloro groups.[3]
- ¹³C NMR: Spectra are available and show characteristic peaks for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons, including the carbon-fluorine coupling.[9][10][11]

### Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-4'-fluoroacetophenone** exhibits characteristic absorption bands for the carbonyl group (C=O stretch) and the C-Cl and C-F bonds.[12]

#### **Mass Spectrometry**

Mass spectral data is available, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.[3] The top three m/z peaks are reported as 123, 95, and 75. [3]

### **Chemical Reactivity and Applications**

The reactivity of **2-Chloro-4'-fluoroacetophenone** is dominated by the presence of the  $\alpha$ -chloro ketone functionality and the fluorinated aromatic ring.

### **Nucleophilic Substitution**

The  $\alpha$ -chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the use of **2-Chloro-4'-fluoroacetophenone** as a building block for creating diverse organic structures with new carbon-heteroatom bonds.[1]

#### **Condensation Reactions**

This compound readily participates in condensation reactions. For instance, it reacts with amidines to form imidazole derivatives, which are common scaffolds in many bioactive molecules and organic materials.[1]

#### **Applications**

**2-Chloro-4'-fluoroacetophenone** is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antifungal agents, as well as agrochemicals.[1] The presence of the



fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecules. [1]

# Experimental Protocols Synthesis of 2-Chloro-4'-fluoroacetophenone

A common method for the synthesis of **2-Chloro-4'-fluoroacetophenone** is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[13] Modern protocols often utilize ionic liquids to improve reaction conditions and yields.

Example Protocol using an Ionic Liquid:

- To a reaction vessel, add fluorobenzene and an aluminum chloride-type ionic liquid (e.g., [emim]Cl-AlCl<sub>3</sub>).[13]
- At a controlled temperature (e.g., 0-30 °C), add chloroacetyl chloride dropwise to the mixture.[13]
- After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 20-50 minutes) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[13]
- The product, **2-Chloro-4'-fluoroacetophenone**, is then isolated from the reaction mixture by distillation.[13]

#### **General Protocol for Nucleophilic Substitution**

The following is a general procedure for the reaction of **2-Chloro-4'-fluoroacetophenone** with a nucleophile.

- Dissolve 2-Chloro-4'-fluoroacetophenone in a suitable aprotic solvent (e.g., acetone, THF, DMF).
- Add the desired nucleophile (e.g., an amine, thiol, or alcohol), often in the presence of a non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N) to neutralize the HCl generated.



- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
- Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by techniques such as crystallization or column chromatography.

# General Protocol for Condensation Reaction with Amidines

This protocol outlines the synthesis of a substituted imidazole from **2-Chloro-4'-fluoroacetophenone**.

- Dissolve **2-Chloro-4'-fluoroacetophenone** and an appropriate N-substituted amidine in a suitable solvent (e.g., ethanol, isopropanol).
- Heat the reaction mixture at reflux for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature, and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization.

# Visualizations Synthesis Workflow

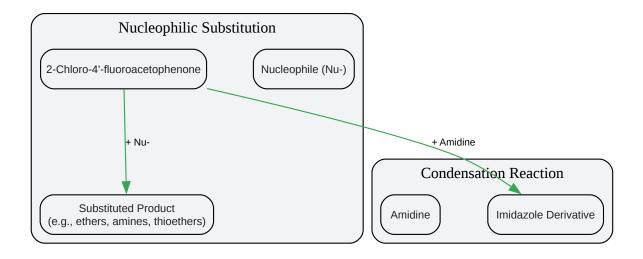


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Caption: Workflow for the synthesis of **2-Chloro-4'-fluoroacetophenone**.

#### **Reactivity Overview**





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